Anticancer Potency: 4-Nitrophenyl-Thiazole Derivatives Achieve Cisplatin-Comparable Cytotoxicity with Superior DNA Synthesis Inhibition in C6 Glioma
A 4-nitrophenyl-substituted thiazolyl hydrazone derivative (compound 2: 2-[2-(4-(1H-1,2,4-triazol-1-yl)benzylidene)hydrazinyl]-4-(4-nitrophenyl)thiazole) demonstrated cytotoxic potency statistically equivalent to the clinical standard cisplatin against C6 rat glioma cells, with an IC50 value of 13.00±1.00 μg/mL versus cisplatin's IC50 of 12.67±3.06 μg/mL [1]. Crucially, this compound exhibited significantly reduced cytotoxicity against non-cancerous NIH/3T3 mouse embryonic fibroblasts (IC50 = 733.33±256.58 μg/mL), representing a >56-fold selectivity window for cancer cells compared to normal cells [1]. In mechanistic head-to-head assays, the 4-nitrophenyl-thiazole derivative inhibited DNA synthesis by 62.2%, exceeding cisplatin's 53.95% inhibition [1]. Furthermore, the compound induced a higher percentage of early and late apoptotic cell populations (18.3%) compared to cisplatin (16.3%), while maintaining comparable disruption of mitochondrial membrane potential (40.2% vs 42.3% for cisplatin) [1].
| Evidence Dimension | Cytotoxicity (IC50), DNA synthesis inhibition, apoptosis induction |
|---|---|
| Target Compound Data | IC50 = 13.00±1.00 μg/mL (C6 glioma); IC50 = 733.33±256.58 μg/mL (NIH/3T3 normal cells); DNA synthesis inhibition = 62.2%; Apoptosis = 18.3%; Mitochondrial membrane potential disruption = 40.2% |
| Comparator Or Baseline | Cisplatin: IC50 = 12.67±3.06 μg/mL (C6); DNA synthesis inhibition = 53.95%; Apoptosis = 16.3%; Mitochondrial membrane potential disruption = 42.3% |
| Quantified Difference | Cytotoxic potency within 2.6% of cisplatin against C6 cells; >56-fold selectivity for cancer vs normal cells; DNA synthesis inhibition 8.25 percentage points higher (relative increase of 15.5%); Apoptosis induction 2.0 percentage points higher (relative increase of 12.3%) |
| Conditions | MTT assay; A549 human lung adenocarcinoma, C6 rat glioma, and NIH/3T3 mouse embryonic fibroblast cell lines; 24-hour incubation |
Why This Matters
The combination of equivalent potency to a clinical chemotherapeutic agent with superior DNA synthesis inhibition and markedly reduced off-target cytotoxicity supports procurement for anticancer drug discovery programs where balancing efficacy with safety is critical.
- [1] Altıntop MD, Özdemir A, Turan-Zitouni G, et al. Cytotoxic, Apoptotic and DNA Synthesis Inhibitory Effects of Some Thiazole Derivatives. Letters in Drug Design & Discovery. 2018;15(1):57-64. doi:10.2174/1570180814666170602085832 View Source
